molecular formula C8H7F3O2S B12823606 Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate

Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B12823606
M. Wt: 224.20 g/mol
InChI Key: IFFPDAKXERAUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate is an organic compound featuring a thiophene ring substituted with an ethyl ester group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest due to its unique electronic properties imparted by the trifluoromethyl group, making it valuable in various fields such as material science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal–Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with biological targets.

Comparison with Similar Compounds

    Ethyl 4-methylthiophene-2-carboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties.

    Ethyl 4-chlorothiophene-2-carboxylate: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties, making it more suitable for applications requiring high electron-withdrawing capacity and enhanced stability.

Properties

Molecular Formula

C8H7F3O2S

Molecular Weight

224.20 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C8H7F3O2S/c1-2-13-7(12)6-3-5(4-14-6)8(9,10)11/h3-4H,2H2,1H3

InChI Key

IFFPDAKXERAUCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CS1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.